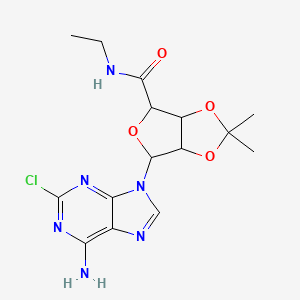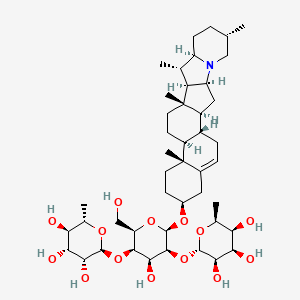![molecular formula C19H22Cl3NO4 B15287593 ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is a deuterated analogue of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research . It is characterized by its molecular formula C19H19D3Cl3NO4 and a molecular weight of 437.76 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of trans-1-phenyl-N-(methyl-d3)-2-[(2,2,2-trichloroethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is carried out in specialized facilities that ensure strict process parameter control to maintain product quality. The production process involves flexible batch sizes to meet the varying needs of global customers and prompt delivery through warehouses in multiple cities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Applications De Recherche Scientifique
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is widely used in scientific research, including:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is utilized in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is employed in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to trace its movement and transformation within various systems. This labeling helps in understanding the metabolic pathways and the effects of the compound on different biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine
- Ethyl (1R,6R)-6-{(d3)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1’-biphenyl]-1(2H)-carboxylate
Uniqueness
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct labeling properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
Propriétés
Formule moléculaire |
C19H22Cl3NO4 |
|---|---|
Poids moléculaire |
437.8 g/mol |
Nom IUPAC |
ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18+/m1/s1/i2D3 |
Clé InChI |
CPHGBHOTGMYPHH-QLZXSXPWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |
SMILES canonique |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
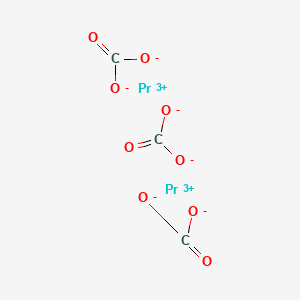
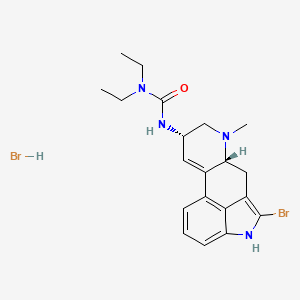
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
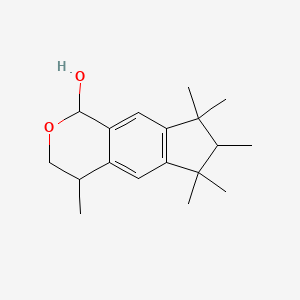
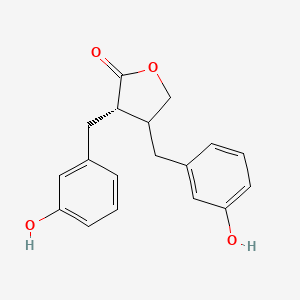
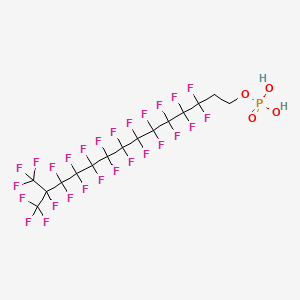
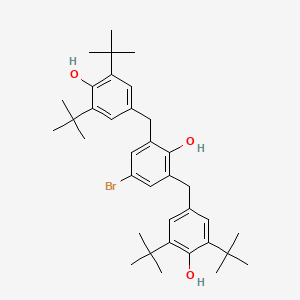

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
